molecular formula C17H20N2O4 B1193640 STING inhibitor C-171

STING inhibitor C-171

Número de catálogo: B1193640
Peso molecular: 316.357
Clave InChI: WZVGWJZGQFSRBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

STING inhibitor C-171 (STING-IN-3) is a covalent small-molecule inhibitor targeting the stimulator of interferon genes (STING) pathway, a critical regulator of innate immune responses to cytosolic DNA. C-171 specifically modifies the cysteine residue at position 91 (Cys91) of STING through irreversible covalent binding, thereby blocking its palmitoylation—a post-translational modification essential for STING activation, oligomerization, and downstream signaling .

Propiedades

Fórmula molecular

C17H20N2O4

Peso molecular

316.357

Nombre IUPAC

N-(4-Hexylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20)

Clave InChI

WZVGWJZGQFSRBG-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C([N+]([O-])=O)O1)NC2=CC=C(CCCCCC)C=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

STING inhibitor C-171

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar STING Inhibitors

Structural and Mechanistic Differences

The following table summarizes key STING inhibitors and their properties:

Compound Structural Class Target Residue/Site Species Specificity IC50/Effective Concentration Key Differentiation
C-171 Nitrofuran derivative Cys91 (covalent) Human & Mouse 0.02–2 μM Hexyl group enables cross-species activity
C-176/C-178 Nitrofuran derivative Cys91 (covalent) Mouse-specific Not reported Lacks human STING inhibition
C-170 Nitrofuran derivative Cys91 (covalent) Human & Mouse Similar to C-171 Butyl group at phenyl 4-position
H-151 Indole urea Cys91 (covalent) Human & Mouse ~0.5–1 μM Orally bioavailable; tested in Trex1−/− mice
SN-011 Quinazolinone CDN-binding pocket Human & Mouse ~0.5 μM Competes with cGAMP; inhibits oligomerization
Compound 18 Tetrahydroisoquinoline CBD-binding pocket Human & Mouse Not reported Displaces cGAMP; stabilizes inactive STING
NO2-FAs Nitro fatty acids Cys88 & Cys91 (non-selective) Human & Mouse Not reported Endogenous modulators; broader cysteine targeting
BPK-25 Acrylamide Cys91 (covalent) Human & Mouse Not reported Disrupts cGAMP binding; distinct chemical scaffold

Key Comparative Insights

Cross-Species Activity
  • C-171 and C-170 are derivatives of C-176/C-178, modified with butyl (C-170) or hexyl (C-171) alkyl groups to enable human STING inhibition. This structural adjustment overcomes the murine specificity of earlier nitrofurans .
  • H-151, though mechanistically similar to C-171 (Cys91 targeting), belongs to the indole urea class and demonstrates oral bioavailability in murine models .
Mechanistic Divergence
  • Covalent vs. Competitive Inhibitors : C-171, H-151, and BPK-25 act via covalent Cys91 modification, whereas SN-011 and Compound 18 inhibit STING by competing with cGAMP binding .
In Vivo Performance
  • H-151 has demonstrated efficacy in Trex1−/− mice, reducing systemic cytokine levels and IFN-β reporter activity .
  • C-176, while mouse-specific, reduces STING agonist-induced serum IFN and IL-6 in vivo .
Clinical Relevance
  • None of these inhibitors have been tested in aging models or clinical trials for inflammaging or senescence-related diseases .

Q & A

Q. Advanced

  • Synergy with Checkpoint Inhibitors : While STING agonists (e.g., MSA-2) synergize with anti-PD-1, C-171’s inhibitory role may suppress inflammation-driven immune exhaustion. Test combinations in tumor models with hyperactive STING signaling .
  • Temporal Dosing : Administer C-171 post-immunotherapy to mitigate STING-induced cytokine storms while preserving antitumor immunity .

How does C-171’s covalent binding influence signaling kinetics compared to non-covalent inhibitors?

Q. Advanced

  • Irreversible Inhibition : C-171’s covalent mechanism results in prolonged STING suppression, even after drug washout. Use time-course assays to compare duration of effect with non-covalent inhibitors (e.g., Astin C) .
  • Structural Confirmation : Employ cryo-EM or X-ray crystallography to visualize C-171’s interaction with Cys91, providing mechanistic insights into its sustained activity .

What cellular models are most appropriate for studying C-171?

Q. Basic

  • HEK293 Cells : Transfected with STING for high-throughput screening of IFN-β reporter activity .
  • Primary Immune Cells : Use bone marrow-derived macrophages or dendritic cells to assess endogenous STING signaling in physiological contexts .

How to resolve contradictions in C-171’s potency across studies?

Q. Advanced

  • Concentration Gradients : Ensure consistent dosing (0.02–2 µM) and account for cell-type-specific permeability .
  • STING Activation Status : Pre-activate STING with cGAMP or DNA transfection before C-171 treatment to standardize baseline signaling .
  • Batch Variability : Source C-171 from reputable suppliers and validate purity (>99%) via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STING inhibitor C-171
Reactant of Route 2
Reactant of Route 2
STING inhibitor C-171

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.